![molecular formula C22H28N4O3 B2941149 N-(2-methoxyphenyl)-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1235335-77-9](/img/structure/B2941149.png)
N-(2-methoxyphenyl)-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide, also known as MTUCB, is a small molecule that has been synthesized for its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further study.
Aplicaciones Científicas De Investigación
Synthesis and Therapeutic Potential
Several studies have focused on the synthesis of novel compounds with potential therapeutic benefits. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, displaying anti-inflammatory and analgesic activities by acting as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020). Similarly, Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Antimicrobial and Antidiabetic Screening
The antimicrobial activity of novel compounds has also been a significant area of research. Patel, Agravat, and Shaikh (2011) developed new pyridine derivatives, showing variable and modest activity against several bacterial and fungal strains, highlighting the potential for developing new antimicrobials (Patel et al., 2011). In the realm of antidiabetic research, Lalpara et al. (2021) synthesized a series of tetrahydropyrimidine-5-carboxamides and evaluated their in vitro antidiabetic activity, demonstrating the potential for novel antidiabetic therapies (Lalpara et al., 2021).
Chemical Modification and Structure-Activity Relationship
Chemical modification and structure-activity relationship (SAR) studies are crucial for enhancing the therapeutic potential of chemical compounds. Nie et al. (2020) designed and synthesized novel analogs of urea-based TRPV1 antagonists, leading to improved pharmacological profiles (Nie et al., 2020). These studies not only provide valuable insights into the chemical modification strategies but also highlight the importance of SAR in drug development.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-7-3-4-8-18(16)24-21(27)23-15-17-11-13-26(14-12-17)22(28)25-19-9-5-6-10-20(19)29-2/h3-10,17H,11-15H2,1-2H3,(H,25,28)(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXRWQYXKQRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.